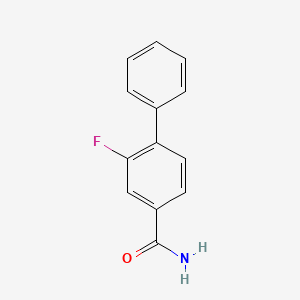![molecular formula C13H15BrN2O2 B1440409 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide CAS No. 1138442-75-7](/img/structure/B1440409.png)
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide typically involves the bromination of N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the aromatic ring .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound is generally produced in specialized laboratories and research facilities. The production process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine yields an amide derivative.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
Scientific Research Applications
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is utilized in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is employed in studies involving protein interactions and enzyme inhibition.
Medicine: Research includes its potential use in drug development and therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinylcarbonyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide: Similar in structure but with a benzamide group instead of an acetamide group.
N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide: Lacks the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Bromo-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-acetamide is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific substitution reactions. This makes it a valuable compound in synthetic chemistry and biochemical research .
Properties
IUPAC Name |
2-bromo-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c14-9-12(17)15-11-5-3-10(4-6-11)13(18)16-7-1-2-8-16/h3-6H,1-2,7-9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHPMAPTOCYFFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



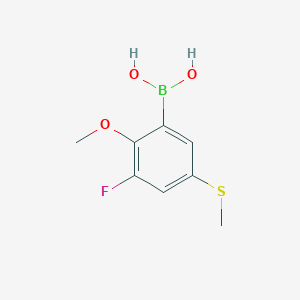
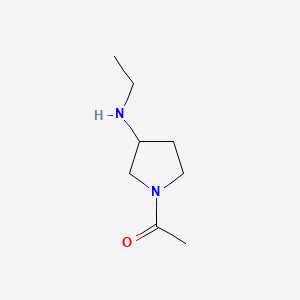
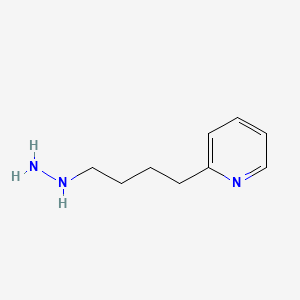
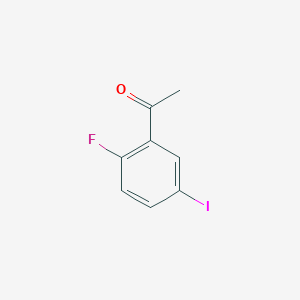
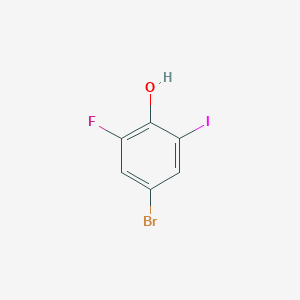

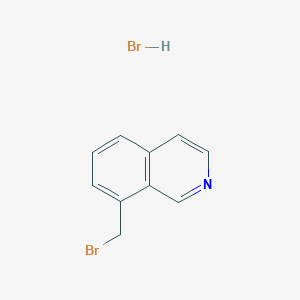
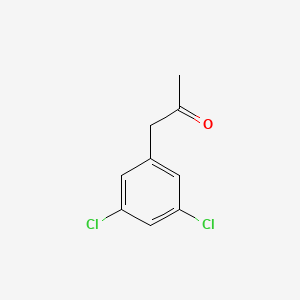
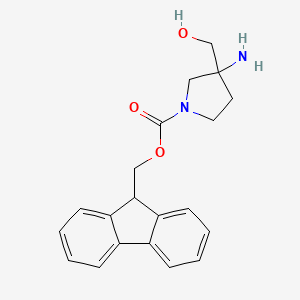
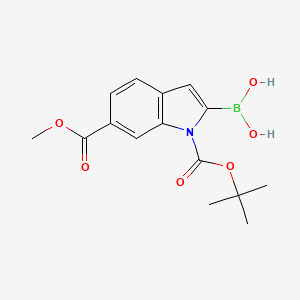
![1H-Pyrazolo[3,4-B]pyridin-5-amine](/img/structure/B1440346.png)

